molecular formula C7H13NO B1486431 {3-azabicyclo[3.1.1]heptan-1-yl}methanol CAS No. 1172693-01-4

{3-azabicyclo[3.1.1]heptan-1-yl}methanol

Cat. No.: B1486431
CAS No.: 1172693-01-4
M. Wt: 127.18 g/mol
InChI Key: LGEAVVCHHFVNQZ-UHFFFAOYSA-N
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Description

{3-azabicyclo[311]heptan-1-yl}methanol is a bicyclic compound that contains a nitrogen atom within its structure

Mechanism of Action

Target of Action

The primary target of (3-Azabicyclo[31It has been incorporated into the structure of the antihistamine drug rupatidine , suggesting that it may interact with histamine receptors, which play a crucial role in allergic reactions.

Mode of Action

The exact mode of action of (3-Azabicyclo[31It’s known that the compound was developed by the reduction of spirocyclic oxetanyl nitriles . This transformation process was studied for its mechanism, scope, and scalability .

Biochemical Pathways

The specific biochemical pathways affected by (3-Azabicyclo[31Given its incorporation into the structure of rupatidine , it may be inferred that it could influence the histaminergic pathways involved in allergic reactions.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (3-Azabicyclo[31The compound’s incorporation into rupatidine led to a dramatic improvement in physicochemical properties , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of (3-Azabicyclo[31Its incorporation into rupatidine led to a dramatic improvement in physicochemical properties , suggesting that it may enhance the drug’s efficacy.

Biochemical Analysis

Biochemical Properties

(3-Azabicyclo[3.1.1]heptan-1-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. For instance, it can bind to the active sites of enzymes, altering their activity and affecting the overall metabolic flux. The nature of these interactions is often characterized by hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the binding of (3-Azabicyclo[3.1.1]heptan-1-yl)methanol to the target biomolecules .

Cellular Effects

The effects of (3-Azabicyclo[3.1.1]heptan-1-yl)methanol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (3-Azabicyclo[3.1.1]heptan-1-yl)methanol has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it can alter the activity of key signaling molecules, such as kinases and phosphatases, thereby influencing downstream signaling pathways and cellular responses .

Molecular Mechanism

At the molecular level, (3-Azabicyclo[3.1.1]heptan-1-yl)methanol exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it can function as an activator by stabilizing the active conformation of the enzyme. Furthermore, (3-Azabicyclo[3.1.1]heptan-1-yl)methanol can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Azabicyclo[3.1.1]heptan-1-yl)methanol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (3-Azabicyclo[3.1.1]heptan-1-yl)methanol is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies in vitro and in vivo have indicated that prolonged exposure to (3-Azabicyclo[3.1.1]heptan-1-yl)methanol can lead to adaptive cellular responses, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of (3-Azabicyclo[3.1.1]heptan-1-yl)methanol vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, (3-Azabicyclo[3.1.1]heptan-1-yl)methanol can induce toxic or adverse effects, including cellular stress, apoptosis, and organ toxicity . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.

Metabolic Pathways

(3-Azabicyclo[3.1.1]heptan-1-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities. Additionally, (3-Azabicyclo[3.1.1]heptan-1-yl)methanol can influence metabolite levels by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of (3-Azabicyclo[3.1.1]heptan-1-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as solute carrier proteins, facilitating its uptake and accumulation in specific cellular compartments. Additionally, (3-Azabicyclo[3.1.1]heptan-1-yl)methanol can bind to intracellular proteins, influencing its localization and distribution within cells .

Subcellular Localization

The subcellular localization of (3-Azabicyclo[3.1.1]heptan-1-yl)methanol is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of (3-Azabicyclo[3.1.1]heptan-1-yl)methanol can affect its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-azabicyclo[3.1.1]heptan-1-yl}methanol typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been developed to provide a general and scalable approach to the compound. The reduction process is carried out under specific conditions that ensure the formation of the desired bicyclic structure .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the scalable nature of the synthetic route involving the reduction of spirocyclic oxetanyl nitriles suggests that it can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

{3-azabicyclo[3.1.1]heptan-1-yl}methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: Further reduction can modify the bicyclic structure.

    Substitution: The nitrogen atom in the structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the nitrogen atom.

Scientific Research Applications

{3-azabicyclo[3.1.1]heptan-1-yl}methanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{3-azabicyclo[311]heptan-1-yl}methanol is unique due to its specific bicyclic structure with a nitrogen atom, which provides distinct chemical and biological properties

Properties

IUPAC Name

3-azabicyclo[3.1.1]heptan-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-5-7-1-6(2-7)3-8-4-7/h6,8-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEAVVCHHFVNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CNC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{3-azabicyclo[3.1.1]heptan-1-yl}methanol
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{3-azabicyclo[3.1.1]heptan-1-yl}methanol
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{3-azabicyclo[3.1.1]heptan-1-yl}methanol
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{3-azabicyclo[3.1.1]heptan-1-yl}methanol
Reactant of Route 6
{3-azabicyclo[3.1.1]heptan-1-yl}methanol

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